molecular formula C9H18N2O2S B8109374 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane

6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane

Cat. No.: B8109374
M. Wt: 218.32 g/mol
InChI Key: KNNSYCCUQTZEQT-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2,6-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane core and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane typically involves the reaction of a diazaspirodecane precursor with a methylsulfonyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler diazaspirodecane structure.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Diazaspirodecane.

    Substitution: Functionalized spirocyclic compounds.

Scientific Research Applications

6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

    6,10-Dioxaspiro[4.5]decane-7,9-dione: Another spirocyclic compound with different functional groups.

    Spiro[fluorene-9,9’-xanthene]: Used in organic electronics and materials science.

    Spiro-OMeTAD derivatives: Employed in the development of hole-transporting materials for solar cells.

Uniqueness: 6-(Methylsulfonyl)-2,6-diazaspiro[4.5]decane is unique due to its combination of a diazaspirodecane core and a methylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methylsulfonyl-2,6-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-3-2-4-9(11)5-6-10-8-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSYCCUQTZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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